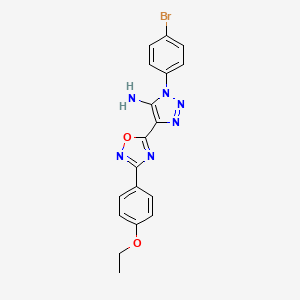

1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 1 and a 3-(4-ethoxyphenyl)-1,2,4-oxadiazole moiety at position 2.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN6O2/c1-2-26-14-9-3-11(4-10-14)17-21-18(27-23-17)15-16(20)25(24-22-15)13-7-5-12(19)6-8-13/h3-10H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFGHSUGCOLCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic synthesis. One common approach includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

Synthesis of the triazole ring:

Coupling reactions: The final compound is obtained by coupling the bromophenyl and ethoxyphenyl groups to the oxadiazole and triazole intermediates, respectively, using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Substitution reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Coupling reactions: The triazole and oxadiazole rings can be further functionalized through coupling reactions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology and Medicine: Due to its structural complexity, it has potential applications in drug discovery and development. The presence of the triazole and oxadiazole rings suggests it may exhibit antimicrobial, antifungal, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exerts its effects is largely dependent on its interaction with biological targets. The triazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Triazole and Oxadiazole Rings

The target compound’s activity and physicochemical properties are influenced by its substituents. Key analogs include:

1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine ()

- Key Difference : Methoxy group (‑OCH₃) replaces ethoxy (‑OCH₂CH₃) on the oxadiazole-linked phenyl ring.

- Impact : Reduced steric bulk and slightly lower lipophilicity compared to the ethoxy analog. Methoxy’s electron-donating effect may alter π-π stacking interactions in biological targets.

1-(3,5-Dimethylphenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0525, )

- Key Difference : 3,5-Dimethylphenyl replaces 4-bromophenyl on the triazole.

- This substitution could reduce binding affinity in targets sensitive to halogen interactions.

1-(3-Chlorophenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0517, )

- Key Difference : Chlorine replaces bromine on the triazole-linked phenyl ring.

- Impact : Smaller atomic radius and weaker halogen bonding compared to bromine. Chlorine’s electronegativity may enhance dipole interactions but reduce van der Waals forces.

Core Heterocycle Modifications

5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-N-(4-Methylphenyl)-1,3,4-Oxadiazol-2-Amine (4l, )

- Key Difference : Benzoxazole replaces triazole, and oxadiazole is substituted with a methylphenyl group.

- The absence of a triazole-amine reduces hydrogen-bonding capacity.

1-(4-Ethoxyphenyl)-4-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine ()

- Key Difference : Pyridinyl replaces ethoxyphenyl on the oxadiazole.

- Impact : Introduction of a basic nitrogen atom in the pyridine ring alters solubility and enables coordination with metal ions or acidic residues in proteins.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Bromine’s electron-withdrawing nature on the triazole-linked phenyl ring may stabilize negative charges in enzymatic binding pockets, whereas ethoxy’s electron-donating effect could enhance resonance in the oxadiazole ring .

- Biological Relevance : Compounds with halogen substituents (e.g., bromine, chlorine) often exhibit improved binding to hydrophobic regions of proteins, as seen in kinase inhibitors .

- Synthetic Accessibility : Microwave-assisted azide-alkyne cycloaddition () is a viable route for triazole synthesis, though the oxadiazole moiety requires separate optimization .

Biological Activity

The compound 1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 424.28 g/mol

- SMILES Notation :

CC(C1=CC=C(C=C1)Br)C(=N)N=C(C2=CC(=C(C=C2)OCC)N=N)N

The biological activity of this compound is largely attributed to its dual functionality as both an oxadiazole and a triazole derivative. The oxadiazole moiety is known for its role in enhancing anticancer properties through mechanisms such as:

- Inhibition of Protein Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro tests using various cancer cell lines (e.g., HePG-2, HCT116, MCF7) demonstrated IC values ranging from 0.5 µM to 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition of Pathogenic Bacteria : It has been tested against various bacterial strains with promising results in inhibiting growth at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl and oxadiazole rings significantly influence the biological activity:

- Substitution Patterns : The presence of electron-donating groups on the aromatic rings enhances activity by stabilizing the active conformation of the molecule.

- Ring Size and Composition : Variations in the oxadiazole ring can alter solubility and bioavailability, impacting overall efficacy.

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that compounds with bulky substituents showed enhanced inhibitory effects on EGFR .

- Comparative Analysis : Another research highlighted comparative studies between this compound and established drugs like gefitinib, showing that it possesses superior activity against certain cancer types .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

To enhance synthesis efficiency, focus on reaction conditions such as catalyst selection (e.g., copper(I)-catalyzed azide-alkyne cycloaddition for triazole formation), solvent polarity (DMF or THF), and temperature control (60–80°C for cyclocondensation steps). Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the target compound. Monitor intermediates using TLC and validate purity via HPLC (>95%) .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

Combine multiple techniques:

- NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm connectivity of bromophenyl, ethoxyphenyl, and triazole-oxadiazole moieties.

- IR spectroscopy to identify N–H stretching (~3400 cm⁻¹) and C=N/C–O bands (1650–1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. How should initial bioactivity screening be designed for this compound?

Prioritize in vitro assays targeting:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide substituent modifications?

- Substituent comparison : Replace the ethoxyphenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on bioactivity.

- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., EGFR kinase). Corrogate computational results with experimental IC₅₀ values .

- Meta-analysis : Compare potency trends across derivatives in public databases (ChEMBL, PubChem BioAssay) .

Q. What computational approaches elucidate target binding modes and stability?

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability (RMSD/RMSF analysis).

- Quantum mechanical (QM) calculations : Optimize ligand geometry at the DFT/B3LYP level to evaluate electrostatic potential maps for H-bond donor/acceptor sites .

Q. How can contradictory bioactivity data between studies be resolved?

- Purity validation : Re-analyze compound batches via LC-MS to rule out degradation.

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number).

- Orthogonal assays : Confirm antifungal activity via both microdilution and agar diffusion methods .

Q. What role does X-ray crystallography play in resolving structural ambiguities?

Q. How is metabolic stability evaluated in preclinical studies?

- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS at 0/30/60 min.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.

- Half-life (t₁/₂) calculation : Apply non-compartmental analysis to pharmacokinetic data from rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.